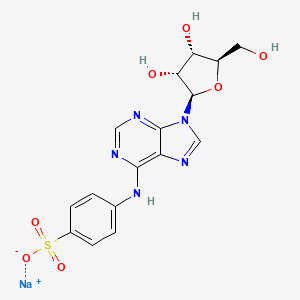

Sodium 4-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)benzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium 4-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)benzenesulfonate is a useful research compound. Its molecular formula is C16H16N5NaO7S and its molecular weight is 445.382. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of N6-p-Sulfophenyladenosine sodium salt is the adenosine A1 receptor . This receptor plays a crucial role in many physiological processes, including neurotransmission, inflammation, and cardiovascular function.

Mode of Action

N6-p-Sulfophenyladenosine sodium salt acts as an agonist for the adenosine A1 receptor . This means it binds to this receptor and activates it, triggering a series of biochemical reactions.

Biochemical Pathways

Upon activation of the adenosine A1 receptor, several downstream effects occur. These effects can vary depending on the specific cell type and physiological context. Generally, activation of the a1 receptor can lead to decreased activity of adenylate cyclase, reduced camp production, and altered protein kinase a activity .

Result of Action

The activation of adenosine A1 receptors by N6-p-Sulfophenyladenosine sodium salt can lead to various molecular and cellular effects. For example, it has been shown to cause hypothermia through central and peripheral mechanisms .

Action Environment

The action, efficacy, and stability of N6-p-Sulfophenyladenosine sodium salt can be influenced by various environmental factors. These can include the physiological environment (e.g., pH, temperature), the presence of other molecules that can interact with the compound, and the specific cell type in which the compound is acting .

Biologische Aktivität

Sodium 4-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)benzenesulfonate, commonly referred to as N6-P-sulfophenyladenosine sodium salt, is a purine derivative with significant biological activity. This compound has garnered attention for its potential applications in pharmacology and biochemistry due to its structural characteristics and interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C16H17N5O7S |

| Molar Mass | 423.4 g/mol |

| CAS Number | 143668-15-9 |

| Solubility | Soluble in DMSO |

| Appearance | Off-white solid |

| Storage Conditions | Sealed in dry conditions at room temperature |

This compound functions primarily as an agonist for various adenosine receptors. Its mechanism involves:

- Receptor Binding : The compound selectively binds to adenosine A1 and A2 receptors, influencing intracellular signaling pathways.

- Cellular Effects : Activation of these receptors modulates neurotransmitter release, impacts vascular tone, and influences immune responses.

- Signal Transduction : It initiates downstream signaling cascades involving cyclic AMP (cAMP) and phosphatidylinositol turnover.

Antitumor Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) by inducing apoptosis through the activation of the caspase pathway .

Cardiovascular Effects

The compound has been shown to exert protective effects on the cardiovascular system by:

- Vasodilation : It promotes vasodilation through endothelial-dependent mechanisms.

- Cardioprotective Effects : Experimental models indicate reduced myocardial ischemia-reperfusion injury when treated with this compound .

Neuroprotective Properties

This compound has been investigated for its neuroprotective effects:

Eigenschaften

IUPAC Name |

sodium;4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O7S.Na/c22-5-10-12(23)13(24)16(28-10)21-7-19-11-14(17-6-18-15(11)21)20-8-1-3-9(4-2-8)29(25,26)27;/h1-4,6-7,10,12-13,16,22-24H,5H2,(H,17,18,20)(H,25,26,27);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEFPEJJPNYEHO-KHXPSBENSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N5NaO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743316 |

Source

|

| Record name | Sodium N-(4-sulfonatophenyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143668-15-9 |

Source

|

| Record name | Sodium N-(4-sulfonatophenyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.